1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone
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Overview
Description
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone is a heterocyclic compound that features a unique dioxino-pyridine structure
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols or acids
Scientific Research Applications
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone can be compared with other similar compounds, such as:
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol
- 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
These compounds share the dioxino-pyridine core but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-2-3-8-9(10-7)13-5-4-12-8/h2-3H,4-5H2,1H3 |
InChI Key |
ONVHROYVSWSUEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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